(E)-methyl 7-(3-(4-(methylthio)phenyl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
(E)-methyl 7-(3-(4-(methylthio)phenyl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Materials and Probes
The compound’s structure suggests potential applications in fluorescent materials and probes. Specifically, its 1,3,5-trisubstituted-1H-pyrazole moiety exhibits fluorescence properties. Researchers have synthesized similar pyrazoline compounds with excellent fluorescence characteristics . These materials find use in photoluminescent devices, organic nonlinear optics, and photorefractive materials. Additionally, the compound’s color changes in different solvents, making it a promising candidate for metal ion fluorescent probes.
Medicinal Chemistry
Pyrazoline derivatives have been explored in medicinal chemistry. Notably, they have been used in certain antidepressants, antihypertensive drugs, and anti-arrhythmic medications. Furthermore, these compounds exhibit antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities . Investigating the specific effects of our compound in these areas could yield valuable insights.
Textile Industry Applications
Triarylpyrazoline compounds have been employed as fluorescent whitening agents in the textile industry. Their ability to enhance whiteness and brightness in fabrics makes them valuable for textile processing .
High-Tech Fields: Laser Dyes and Probes
In recent years, pyrazoline derivatives have found applications as laser dyes and fluorescent probes in high-tech fields. Their unique properties make them suitable for cutting-edge technologies, including laser systems and advanced imaging .
Anti-Inflammatory Agents
While not directly studied for anti-inflammatory effects, related pyrazolo[4,3-d]pyrimidine analogs have been investigated for their anti-inflammatory activities. Incorporating similar structural motifs into our compound could lead to novel anti-inflammatory agents .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tumor activity . Therefore, it is plausible that this compound may also target tumor cells or associated proteins.
Mode of Action
Based on the structural similarity to other anti-tumor compounds, it is possible that it interacts with its targets to inhibit their function, leading to the suppression of tumor growth .
Biochemical Pathways
Given its potential anti-tumor activity, it may affect pathways related to cell proliferation and apoptosis .
Result of Action
Based on the potential anti-tumor activity, it may inhibit cell proliferation and induce apoptosis in tumor cells .
properties
IUPAC Name |
methyl 7-[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-26-21(25)23-12-11-16-6-7-18(13-17(16)14-23)22-20(24)10-5-15-3-8-19(27-2)9-4-15/h3-10,13H,11-12,14H2,1-2H3,(H,22,24)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKMGUPXRANDK-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 7-(3-(4-(methylthio)phenyl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.